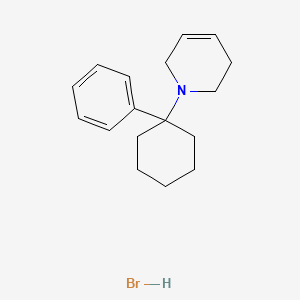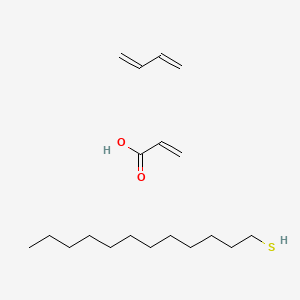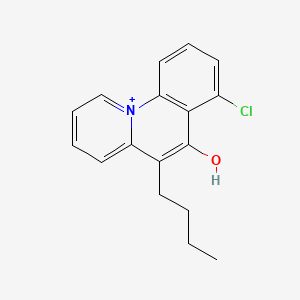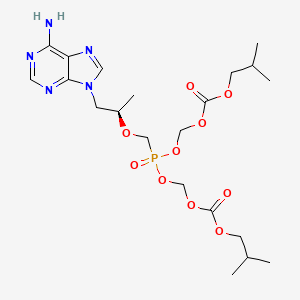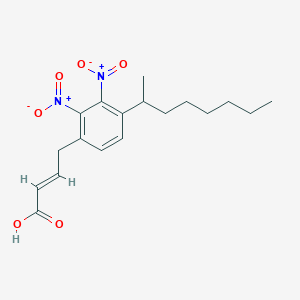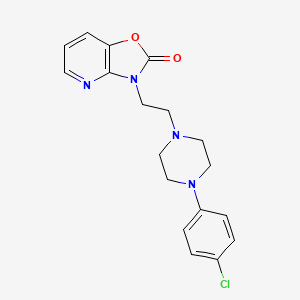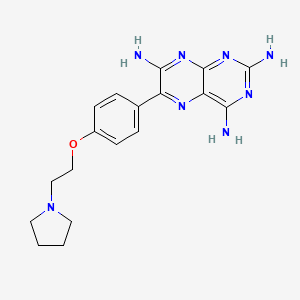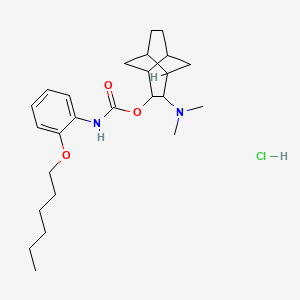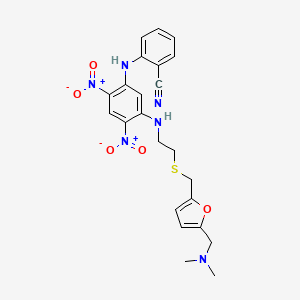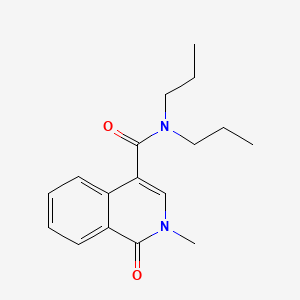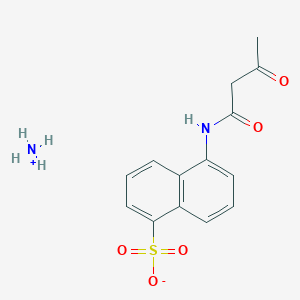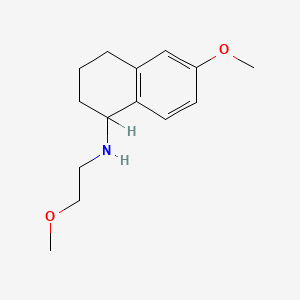
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is a synthetic organic compound that belongs to the class of naphthalenamines. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound has a tetrahydro structure, indicating partial saturation of the naphthalene ring, and contains methoxy and methoxyethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially reduced to form the tetrahydro structure.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and methoxyethyl groups may play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the methoxy and methoxyethyl groups.
6-Methoxy-1-naphthalenamine: Contains a methoxy group but lacks the tetrahydro structure.
N-(2-Methoxyethyl)-1-naphthalenamine: Contains the methoxyethyl group but lacks the tetrahydro structure.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is unique due to its specific combination of functional groups and partial saturation of the naphthalene ring, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
52373-06-5 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
6-methoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-9-8-15-14-5-3-4-11-10-12(17-2)6-7-13(11)14/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
Clave InChI |
IISRZFUTUUXXRG-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1CCCC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
